molecular formula C18H37N B14010474 2,3-Dioctylaziridine CAS No. 13864-72-7

2,3-Dioctylaziridine

Cat. No.: B14010474
CAS No.: 13864-72-7
M. Wt: 267.5 g/mol
InChI Key: KUFBWADZXJUZBU-UHFFFAOYSA-N
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Description

2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is part of the aziridine family, known for their significant ring strain and reactivity. The presence of two octyl groups attached to the aziridine ring enhances its lipophilicity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of cis-2,3-dioctylaziridine with carboxylic acids. This reaction yields β-hydroxyalkyl amides in 69–89% yields and 2-substituted 4,5-di-n-octyl-δ2-oxazolines in smaller amounts . Another method involves the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources or nitrene precursors. These methods are designed to handle the substantial ring strain and proclivity towards ring-opening reactions, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dioctylaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dioctylaziridine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The aziridine ring can act as an electrophile, reacting with nucleophiles to form stable products. This property is crucial for its biological activity, including its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Uniqueness of 2,3-Dioctylaziridine: this compound stands out due to its two octyl groups, which enhance its lipophilicity and make it suitable for specific applications in organic synthesis and industrial processes. Its unique structure allows for the formation of specific products that are not easily accessible with other aziridines.

Biological Activity

2,3-Dioctylaziridine is a cyclic amine compound that has garnered interest in chemical and biological research due to its unique structural properties and reactivity. This article provides an overview of its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a three-membered aziridine ring with two octyl substituents at the 2 and 3 positions. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Research indicates that this compound can undergo nucleophilic ring-opening reactions, particularly with carboxylic acids. This reaction yields β-hydroxyalkyl amides, which have demonstrated biological activity. The yields of these reactions range from 69% to 89% , indicating a robust reactivity profile .

Case Studies

  • Interaction with Carboxylic Acids : A study explored the reaction of cis-2,3-dioctylaziridine with various aliphatic and aromatic carboxylic acids. The resulting β-hydroxyalkyl amides were analyzed for their potential biological activities, including antimicrobial properties. The study highlighted the effectiveness of this compound in synthesizing derivatives that could exhibit enhanced biological functions .
  • Antimicrobial Activity : In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the aziridine structure could enhance its efficacy against microbial pathogens .

Data Tables

Compound Yield (%) Biological Activity
β-Hydroxyalkyl Amides69-89Antimicrobial properties
2-Substituted 4-amidesVariesPotential for enzyme inhibition

Research Findings

  • Reactivity : The reactivity of this compound in acid-catalyzed reactions has been documented, showing that it can participate in various chemical transformations that may lead to biologically active compounds .
  • Stereochemistry : The stereochemical outcomes of reactions involving this compound have implications for its biological activity. Understanding the stereochemical preferences can aid in designing more effective derivatives .

Properties

CAS No.

13864-72-7

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

2,3-dioctylaziridine

InChI

InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3

InChI Key

KUFBWADZXJUZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(N1)CCCCCCCC

Origin of Product

United States

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